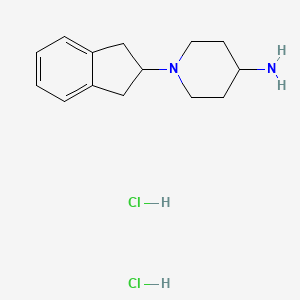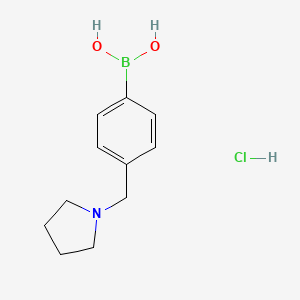
Fmoc-D-Phe-OPfp
Übersicht
Beschreibung
The compound 9-fluorenylmethoxycarbonyl-D-phenylalanine pentafluorophenyl ester is a derivative of phenylalanine, an amino acid, and is commonly used in peptide synthesis. The 9-fluorenylmethoxycarbonyl group is a widely used protecting group for amines in organic synthesis, particularly in solid-phase peptide synthesis. The pentafluorophenyl ester group is known for its high reactivity, making it an efficient coupling agent in peptide synthesis.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9-fluorenylmethoxycarbonyl-D-phenylalanine pentafluorophenyl ester is extensively used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides .
Biology and Medicine: In biological research, this compound is used to synthesize peptides that are studied for their biological activity. It is also used in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, 9-fluorenylmethoxycarbonyl-D-phenylalanine pentafluorophenyl ester is used in the large-scale production of peptide drugs. It is also used in the synthesis of peptide-based materials for various industrial applications .
Wirkmechanismus
Target of Action
Fmoc-D-Phe-OPfp is primarily used as a protecting group for amines in peptide synthesis . The compound’s primary targets are the amine groups of amino acids, which play a crucial role in the formation of peptides .
Mode of Action
this compound operates by protecting the amine groups during peptide synthesis. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction prevents the amine groups from reacting with other compounds during the synthesis process .
Biochemical Pathways
The use of this compound affects the biochemical pathways involved in peptide synthesis. The protection of amine groups by this compound allows for the controlled formation of peptide bonds, thereby influencing the overall peptide synthesis pathway .
Pharmacokinetics
The pharmacokinetics of this compound are primarily related to its use in peptide synthesis. The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The use of this compound in peptide synthesis results in the formation of peptides with the desired sequence and structure. By protecting the amine groups during synthesis, this compound allows for the controlled formation of peptide bonds, leading to the creation of specific peptide sequences .
Action Environment
The action of this compound is influenced by the environment in which peptide synthesis occurs. Factors such as pH, temperature, and the presence of other reactants can affect the efficiency of this compound in protecting amine groups . For example, the removal of the Fmoc group is facilitated by basic conditions .
Biochemische Analyse
Biochemical Properties
Fmoc-D-Phe-OPfp plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. The compound is known to interact with enzymes such as peptidyl transferases, which facilitate the formation of peptide bonds between amino acids. Additionally, this compound can interact with other biomolecules like nucleic acids, aiding in the stabilization of peptide structures through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of this compound on cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell growth and survival. Furthermore, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, thereby modulating their activity. For instance, this compound can inhibit or activate enzymes involved in peptide synthesis, such as peptidyl transferases. Additionally, it can influence gene expression by binding to transcription factors and altering their activity. These interactions result in changes in cellular processes, including protein synthesis and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular processes, including gene expression and protein synthesis, even after prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance peptide synthesis and improve cellular function. At high doses, this compound can exhibit toxic effects, including cellular toxicity and adverse effects on organ function. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which toxicity becomes apparent .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to peptide synthesis. It interacts with enzymes such as peptidyl transferases and other cofactors that facilitate the formation of peptide bonds. The compound can also influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in amino acid metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound within cellular compartments. This compound can accumulate in specific tissues, where it exerts its effects on peptide synthesis and other cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for the compound’s role in peptide synthesis and other biochemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-fluorenylmethoxycarbonyl-D-phenylalanine pentafluorophenyl ester typically involves the reaction of 9-fluorenylmethoxycarbonyl-D-phenylalanine with pentafluorophenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions are usually mild, and the product is purified by recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of 9-fluorenylmethoxycarbonyl-D-phenylalanine pentafluorophenyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: 9-fluorenylmethoxycarbonyl-D-phenylalanine pentafluorophenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl ester group can be substituted by nucleophiles, such as amines, to form amide bonds.
Deprotection Reactions: The 9-fluorenylmethoxycarbonyl group can be removed under basic conditions, typically using piperidine, to expose the free amine group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include primary and secondary amines, and the reactions are typically carried out in organic solvents like dimethylformamide or dichloromethane.
Deprotection Reactions: Piperidine in dimethylformamide is commonly used for the removal of the 9-fluorenylmethoxycarbonyl group.
Major Products Formed:
Substitution Reactions: The major products are peptides with amide bonds formed between the phenylalanine residue and the nucleophile.
Deprotection Reactions: The major product is the free amine form of phenylalanine.
Vergleich Mit ähnlichen Verbindungen
- 9-fluorenylmethoxycarbonyl-L-phenylalanine pentafluorophenyl ester
- 9-fluorenylmethoxycarbonyl-D-phenylalanine
- 9-fluorenylmethoxycarbonyl-L-phenylalanine
Comparison: 9-fluorenylmethoxycarbonyl-D-phenylalanine pentafluorophenyl ester is unique due to its combination of the D-phenylalanine residue and the pentafluorophenyl ester group. This combination provides high reactivity and specificity in peptide synthesis. Compared to its L-phenylalanine counterparts, the D-phenylalanine derivative may exhibit different biological activity and stability, making it suitable for specific applications in research and industry .
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20F5NO4/c31-23-24(32)26(34)28(27(35)25(23)33)40-29(37)22(14-16-8-2-1-3-9-16)36-30(38)39-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,36,38)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHPSOMXNCTXPK-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20F5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442631.png)

![3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1442634.png)
![1-{7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442635.png)

![([1-(5-Chloro-2-thienyl)cyclohexyl]methyl)amine hydrochloride](/img/structure/B1442638.png)
![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol](/img/structure/B1442639.png)

![3-[(2-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1442642.png)
![5-[(Benzylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B1442643.png)

![1-[(4-Chlorophenyl)acetyl]piperidin-4-amine hydrochloride](/img/structure/B1442646.png)


